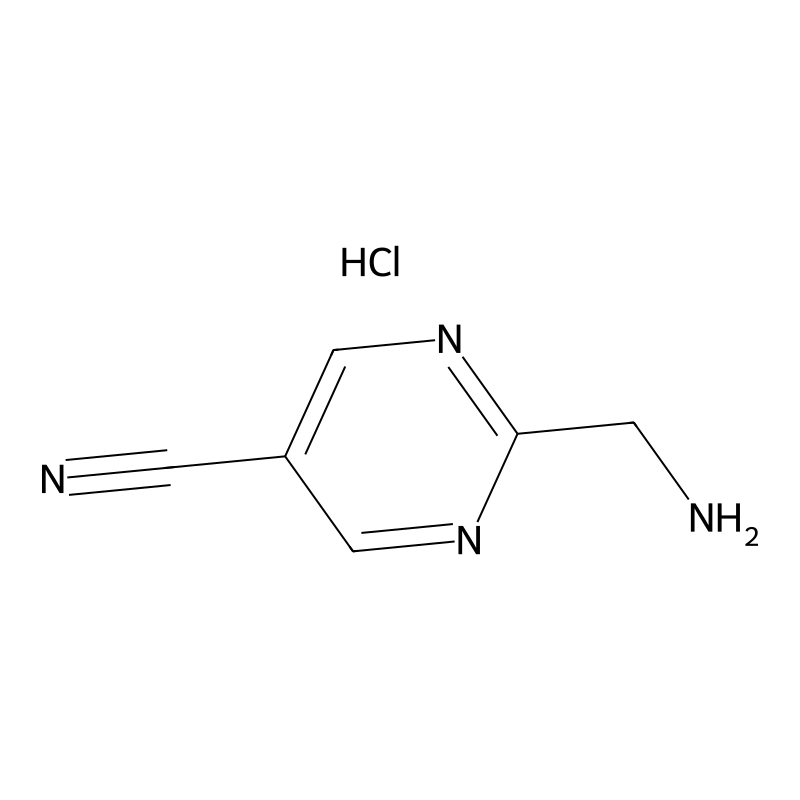

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride is a chemical compound characterized by its pyrimidine ring structure, which features an aminomethyl group and a carbonitrile functional group. This compound is often utilized in medicinal chemistry due to its potential biological activities, particularly as a building block for various pharmaceuticals. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological studies and applications.

- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, allowing for the introduction of various substituents.

- Reduction Reactions: The carbonitrile can be reduced to an amine, expanding the range of derivatives that can be synthesized.

- Cyclization Reactions: The aminomethyl group can facilitate cyclization with other electrophiles, leading to complex heterocyclic compounds.

These reactions are crucial for modifying the compound to enhance its biological activity or to develop new derivatives.

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride exhibits significant biological activity, particularly as a potential anti-inflammatory and anticancer agent. Studies have shown that related pyrimidine derivatives possess selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Compounds structurally similar to 2-(aminomethyl)pyrimidine-5-carbonitrile have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, with some showing IC50 values comparable to established drugs like doxorubicin .

The synthesis of 2-(aminomethyl)pyrimidine-5-carbonitrile hydrochloride typically involves:

- Condensation Reactions: Combining appropriate starting materials such as cyanamide and aldehydes or ketones to form the pyrimidine core.

- Substitution Reactions: Introducing the aminomethyl group through nucleophilic substitution on the pyrimidine ring.

- Formation of Hydrochloride Salt: Treating the base form with hydrochloric acid to obtain the hydrochloride salt.

These methods allow for the efficient production of the compound while enabling further modifications.

The primary applications of 2-(aminomethyl)pyrimidine-5-carbonitrile hydrochloride include:

- Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting inflammatory diseases and cancers.

- Research Tool: Used in studies investigating the mechanism of action of pyrimidine derivatives in biological systems.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-(aminomethyl)pyrimidine-5-carbonitrile hydrochloride focus on its binding affinity and inhibitory effects on specific enzymes such as COX-2. These studies often employ techniques like molecular docking simulations and enzyme kinetics to elucidate how structural modifications influence biological activity. The findings indicate that modifications to the aminomethyl and carbonitrile groups significantly affect interaction potency with target proteins .

Several compounds share structural similarities with 2-(aminomethyl)pyrimidine-5-carbonitrile hydrochloride, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-2-methyl-pyrimidine-5-carbonitrile | Methyl substitution at position 2 | Anti-inflammatory properties |

| 6-(4-Methoxyphenyl)-dihydropyrimidine-5-carbonitrile | Additional phenyl group at position 6 | Strong anticancer activity |

| 2-Aminopyrimidine-5-carbonitrile | Lacks aminomethyl substitution | Moderate anticancer activity |

These compounds highlight the unique positioning of 2-(aminomethyl)pyrimidine-5-carbonitrile hydrochloride within the broader context of pyrimidine derivatives. Its specific combination of functional groups contributes to its distinct biological profile, making it a valuable candidate for further research and development in medicinal chemistry.